molecular formula C9H16ClNO3S B13248936 1-(Azepan-1-yl)-1-oxopropane-2-sulfonyl chloride

1-(Azepan-1-yl)-1-oxopropane-2-sulfonyl chloride

Cat. No.: B13248936
M. Wt: 253.75 g/mol
InChI Key: VJGHAXBTUSSVDL-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-1-oxopropane-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the azepane ring, a seven-membered nitrogen-containing ring, adds to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-1-oxopropane-2-sulfonyl chloride typically involves the reaction of azepane with a sulfonyl chloride derivative. One common method is the reaction of azepane with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-1-oxopropane-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the azepane ring can lead to the formation of sulfonyl azepane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonyl Hydrides: Formed from reduction reactions.

Scientific Research Applications

1-(Azepan-1-yl)-1-oxopropane-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-1-oxopropane-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The azepane ring can also participate in ring-opening reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)-2-chloroethanone: Another azepane derivative with a chloroethanone group.

    N-(1-(Azepan-1-yl)-1-oxopropan-2-yl)acetamide: A related compound with an acetamide group.

Uniqueness

1-(Azepan-1-yl)-1-oxopropane-2-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride group and the azepane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including substitution, reduction, and oxidation, further enhances its versatility.

Properties

Molecular Formula

C9H16ClNO3S

Molecular Weight

253.75 g/mol

IUPAC Name

1-(azepan-1-yl)-1-oxopropane-2-sulfonyl chloride

InChI

InChI=1S/C9H16ClNO3S/c1-8(15(10,13)14)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3

InChI Key

VJGHAXBTUSSVDL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCCC1)S(=O)(=O)Cl

Origin of Product

United States

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